molecular formula C8H10O2 B6193298 (2-cyclopropylfuran-3-yl)methanol CAS No. 2731010-65-2

(2-cyclopropylfuran-3-yl)methanol

Cat. No.: B6193298
CAS No.: 2731010-65-2
M. Wt: 138.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-cyclopropylfuran-3-yl)methanol is an organic compound that features a furan ring substituted with a cyclopropyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-cyclopropylfuran-3-yl)methanol typically involves the cyclopropylation of a furan derivative followed by the introduction of a methanol group. One common method involves the reaction of 2-furyl lithium with cyclopropyl bromide to form 2-cyclopropylfuran. This intermediate is then subjected to a reduction reaction using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(2-cyclopropylfuran-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-cyclopropylfuran-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-cyclopropylfuran-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    (2-furyl)methanol: Lacks the cyclopropyl group, making it less sterically hindered.

    (2-cyclopropylfuran-3-yl)ethanol: Contains an ethanol group instead of methanol, affecting its reactivity and solubility.

    (2-cyclopropylfuran-3-yl)acetic acid:

Uniqueness

(2-cyclopropylfuran-3-yl)methanol is unique due to the presence of both a cyclopropyl group and a methanol group on the furan ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications .

Properties

CAS No.

2731010-65-2

Molecular Formula

C8H10O2

Molecular Weight

138.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.